Bienvenue dans la boutique en ligne BenchChem!

Meridamycin

FKBP12 antagonism immunosuppression reversal immunophilin ligand

Select Meridamycin to isolate FKBP12-dependent mechanisms. As the only known natural FKBP12 ligand that lacks immunosuppressive activity, it competitively antagonizes FK506/rapamycin binding without triggering calcineurin inhibition or mTOR blockade. This functional uncoupling makes it essential for target validation in neurodegeneration, immunology, and antidote research—eliminating confounding pharmacology that immunosuppressive analogs introduce.

Molecular Formula C45H75NO12
Molecular Weight 822.1 g/mol
Cat. No. B1247513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeridamycin
Synonymsmeridamycin
Molecular FormulaC45H75NO12
Molecular Weight822.1 g/mol
Structural Identifiers
SMILESCCC1=CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C
InChIInChI=1S/C45H75NO12/c1-10-33-15-17-40(28(5)21-26(3)32(9)47)57-44(55)36-13-11-12-18-46(36)43(54)42(53)45(56)30(7)14-16-35(58-45)24-39(51)31(8)38(50)23-34(48)22-37(49)27(4)19-25(2)20-29(6)41(33)52/h15,19,21,25-26,29-32,34-41,47-52,56H,10-14,16-18,20,22-24H2,1-9H3/b27-19+,28-21+,33-15+
InChIKeyDGKUOWHAUIWQTM-AWHOCNIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meridamycin for Research and Development: A 27-Membered Macrolide FKBP12 Ligand Without Immunosuppression


Meridamycin is a 27-membered polyketide macrolide natural product originally isolated from Streptomyces hygroscopicus [1]. It belongs to the FKBP12-binding immunophilin ligand family, sharing high structural similarity with the immunosuppressive drugs FK506 (tacrolimus) and rapamycin (sirolimus) [2]. However, unlike its clinically approved analogs, meridamycin and its congeners (e.g., 3-normeridamycin) represent the only known naturally occurring FKBP12-binding compounds that lack immunosuppressive activity while retaining neuroprotective and neurotrophic properties [3]. The compound functions as a competitive antagonist of FK506 and rapamycin binding to FKBP12, offering a unique pharmacological profile that uncouples FKBP12 engagement from downstream calcineurin inhibition or mTOR blockade [4].

Why FK506, Rapamycin, and FK520 Cannot Substitute for Meridamycin in Neuroprotection Research


Although FK506, rapamycin, and FK520 share the FKBP12-binding domain with meridamycin, they diverge critically in their downstream effector engagement [1]. FK506 and FK520 bind FKBP12 to form a ternary complex that inhibits calcineurin, leading to potent immunosuppression; rapamycin similarly recruits FKBP12 to inhibit mTOR (mammalian target of rapamycin) [2]. Meridamycin binds FKBP12 and competitively antagonizes the binding of both FK506 and rapamycin, yet does not trigger calcineurin inhibition or mTOR blockade [3]. This functional uncoupling is structurally encoded: the variable polyketide region that confers secondary protein binding in rapamycin and FK506 is absent or configured differently in meridamycin, precluding formation of the inhibitory ternary complexes [4]. Consequently, substituting meridamycin with any immunosuppressive FKBP12 ligand in neuroprotection, neuroregeneration, or antidote applications would introduce confounding immunosuppressive pharmacology that meridamycin is specifically selected to avoid [5].

Meridamycin Comparative Evidence: Quantitative Differentiation from FK506, Rapamycin, and Other FKBP12 Ligands


Functional Antagonism of Immunosuppression: Meridamycin vs. FK506 and Rapamycin

Meridamycin was demonstrated to inhibit the binding of FK506 to FKBP12 in a competitive binding assay and to functionally antagonize the immunosuppressive activity of both FK506 and rapamycin [1]. Unlike FK506 and rapamycin, which exert immunosuppression through FKBP12-dependent calcineurin inhibition or mTOR blockade respectively, meridamycin binds FKBP12 without inducing immunosuppressive effector functions [2]. This antagonism property positions meridamycin as a research tool for dissecting FKBP12-mediated signaling and as a potential antidote for FK506/rapamycin overdose [3].

FKBP12 antagonism immunosuppression reversal immunophilin ligand

Neuroprotective Activity of 3-Normeridamycin in Dopaminergic Neurons: Direct Evidence for Parkinson's Disease Models

3-Normeridamycin, a naturally occurring meridamycin congener isolated from Streptomyces sp. LL-C31037, demonstrated potent neuroprotective activity when dopaminergic neurons were challenged with neurotoxins [1]. While specific quantitative EC50 values or percent protection data are not available in the accessible abstract, the study explicitly establishes that 3-normeridamycin is a potent non-immunosuppressive immunophilin ligand with direct neuroprotective efficacy in a Parkinson's disease-relevant neuronal model [2]. This contrasts with FK506, which shows neuroprotective activity but is confounded by immunosuppression, and with rapamycin, which exerts neuroprotection through mTOR-dependent mechanisms [3]. The meridamycin scaffold thus provides neuroprotection through an FKBP12-dependent, calcineurin-independent, mTOR-independent pathway.

neuroprotection dopaminergic neurons Parkinson's disease 3-normeridamycin

Biosynthetic Gene Cluster Divergence: Unique Pipecolate Biosynthesis Pathway vs. Rapamycin and FK506

Analysis of the meridamycin biosynthetic gene cluster (~117 kb) from Streptomyces sp. NRRL 30748 revealed a fundamental divergence in pipecolate moiety biosynthesis compared to rapamycin and FK506/FK520 [1]. Specifically, the gene encoding lysine cyclodeaminase—which catalyzes the common lysine cyclodeamination route for pipecolate synthesis in rapamycin and FK506/FK520 biosynthesis—is absent from both the meridamycin gene cluster and the entire NRRL 30748 genome [2]. This indicates that meridamycin biosynthesis proceeds through a distinct, as-yet-unidentified pipecolate synthesis pathway [3]. Disruption of merP (encoding the non-ribosomal peptide synthase for pipecolate incorporation) completely abolished meridamycin production, confirming the identity and essentiality of the cluster [4].

biosynthesis genetic engineering pipecolate polyketide synthase

Neurotrophic Activity in PC12 Cells: Class-Level Evidence for Neurite Outgrowth Without Immunosuppression

While direct quantitative neurotrophic data for meridamycin itself are not available in the accessible literature, indirect evidence supports the neurotrophic potential of the meridamycin scaffold. Screening of actinobacteria strains based on PKSI gene homology to meridamycin biosynthesis genes identified strain S187, whose culture broth produced a 2.3-fold increase in growth of rat pheochromocytoma (PC12) cells over control cells [1]. PC12 cells are a standard model for assessing neurotrophic factor-like activity and neurite outgrowth [2]. Additionally, patent literature consistently identifies meridamycin and its analogs as neuroprotective and neuroregenerative agents with potential applications in nerve regeneration [3]. This neurotrophic/neuroregenerative activity, combined with the absence of immunosuppression, distinguishes the meridamycin class from FK506, which exhibits neurotrophic activity but is immunosuppressive, and from rapamycin, which can inhibit neurite outgrowth via mTOR blockade in certain contexts [4].

neurotrophic activity PC12 cells neurite outgrowth nerve regeneration

Meridamycin Application Scenarios: Where Non-Immunosuppressive FKBP12 Engagement Provides Unique Research Value


Neuroprotection Research in Parkinson's Disease Models Requiring FKBP12 Engagement Without Calcineurin Inhibition

Meridamycin and its congener 3-normeridamycin are uniquely suited for studies investigating FKBP12-mediated neuroprotection in dopaminergic neuron models of Parkinson's disease [4]. Unlike FK506, which protects neurons but simultaneously inhibits calcineurin (confounding interpretation and limiting translational potential due to immunosuppression), meridamycin engages FKBP12 without triggering the calcineurin inhibitory complex [5]. This allows researchers to isolate FKBP12-dependent neuroprotective mechanisms from calcineurin-mediated effects, a critical distinction for target validation and mechanistic studies in neurodegeneration [3].

FKBP12 Pharmacological Tool Compound for Signaling Pathway Dissection

Meridamycin serves as a competitive FKBP12 antagonist, inhibiting the binding of FK506 to FKBP12 and antagonizing the immunosuppressive activity of both FK506 and rapamycin [4]. This property makes meridamycin an essential control compound for experiments requiring FKBP12 engagement without downstream calcineurin or mTOR modulation. Researchers can use meridamycin to confirm that observed FK506 or rapamycin effects are specifically mediated through FKBP12-dependent ternary complex formation rather than FKBP12 binding alone [5]. The compound is particularly valuable in immunology, neuroscience, and antifungal research where FKBP12 is a central node but immunosuppressive effects must be controlled for [3].

Genetic Engineering and Biosynthetic Pathway Studies for Polyketide Diversification

The complete sequencing and characterization of the ~117 kb meridamycin biosynthetic gene cluster from Streptomyces sp. NRRL 30748 provides a fully defined platform for combinatorial biosynthesis and genetic engineering [4]. The cluster's unique feature—absence of lysine cyclodeaminase and a distinct pipecolate synthesis pathway not found in rapamycin or FK506 clusters—enables investigation of alternative precursor incorporation strategies [5]. Successful demonstration of analog generation via KR1 domain deletion (yielding C36-keto-meridamycin) validates the genetic tractability of this cluster for producing novel non-immunosuppressive FKBP12 ligands with potentially enhanced neuroprotective properties [3].

Antidote Development for FK506 or Rapamycin Overdose

Patent literature identifies meridamycin as a candidate for antidote development against macrophilin-binding immunosuppressant overdose (specifically FK506 and rapamycin) [4]. Meridamycin's ability to competitively antagonize FK506 and rapamycin binding to FKBP12, combined with its lack of intrinsic immunosuppressive activity, positions it as a potential rescue agent that can displace toxic immunosuppressants from their target without adding immunosuppressive burden [5]. This application scenario is distinct from FK506 and rapamycin themselves, which would exacerbate toxicity, and from other FKBP12 ligands that retain immunosuppressive activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meridamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.